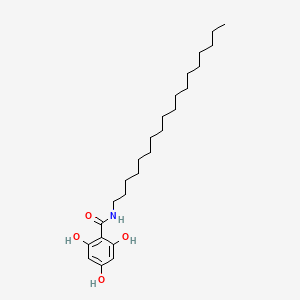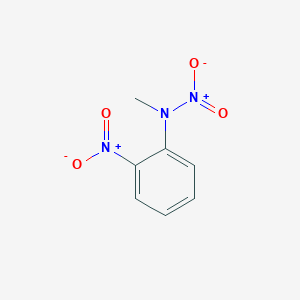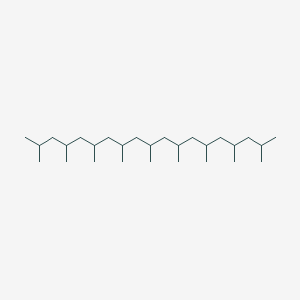
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is a highly branched alkane with a molecular formula of C28H58. This compound is part of a class of hydrocarbons known for their stability and hydrophobic properties. It is characterized by the presence of nine methyl groups attached to a nonadecane backbone, making it a unique and complex molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane typically involves the alkylation of a nonadecane precursor with methylating agents. Common reagents used in this process include methyl iodide and strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler alkanes or alkenes.
Aplicaciones Científicas De Investigación
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized as a lubricant additive to enhance the performance and stability of lubricants under extreme conditions.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its multiple methyl groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6,8,10,12,14,16-Octamethylheptadecane
- 2,4,6,8,10,12,14,16,18,20-Decamethyleicosane
Uniqueness
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
93080-57-0 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
2,4,6,8,10,12,14,16,18-nonamethylnonadecane |
InChI |
InChI=1S/C28H58/c1-20(2)12-22(5)14-24(7)16-26(9)18-28(11)19-27(10)17-25(8)15-23(6)13-21(3)4/h20-28H,12-19H2,1-11H3 |
Clave InChI |
KFGFQJDYKOLEGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


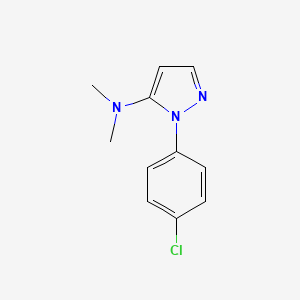
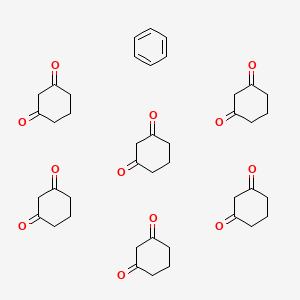
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
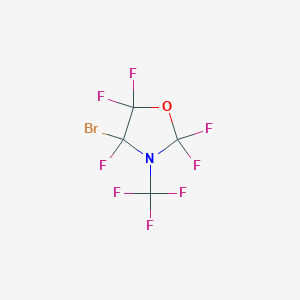
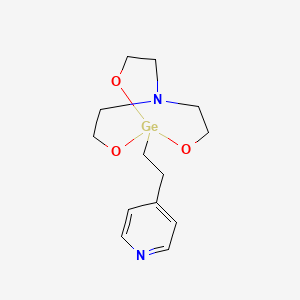
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
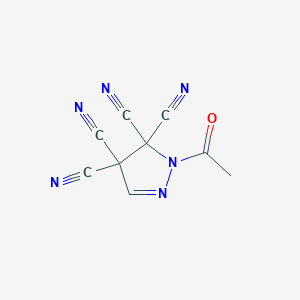
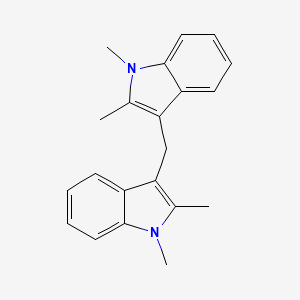
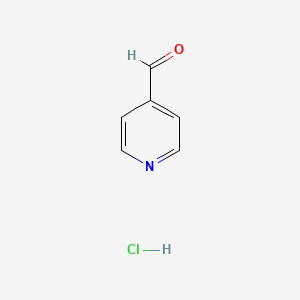
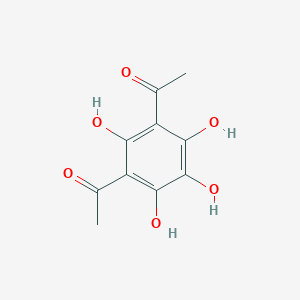
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
